2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine
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Overview
Description
2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine is a heterocyclic compound that contains both a bromine atom and a triazole ring attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine typically involves the bromination of 5-(1H-1,2,4-triazol-1-yl)pyridine. One common method is the reaction of 5-(1H-1,2,4-triazol-1-yl)pyridine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide under reflux conditions . The reaction proceeds through a radical mechanism, resulting in the selective bromination at the 2-position of the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and various amines.
Coupling Reactions: Reagents include palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products Formed
Substitution Reactions: Products include 2-azido-5-(1H-1,2,4-triazol-1-yl)pyridine, 2-thio-5-(1H-1,2,4-triazol-1-yl)pyridine, and various 2-amino derivatives.
Coupling Reactions:
Scientific Research Applications
2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine depends on its specific application:
Biological Activity: The compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and coordination with metal ions.
Coordination Chemistry:
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(1H-1,2,4-triazol-1-yl)pyridine
- 2-iodo-5-(1H-1,2,4-triazol-1-yl)pyridine
- 2-fluoro-5-(1H-1,2,4-triazol-1-yl)pyridine
Uniqueness
2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine is unique due to the presence of the bromine atom, which can participate in a variety of substitution and coupling reactions, making it a versatile intermediate in organic synthesis . Additionally, the triazole ring imparts significant biological activity, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-bromo-5-(1,2,4-triazol-1-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-7-2-1-6(3-10-7)12-5-9-4-11-12/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWCABSGGKKELR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N2C=NC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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